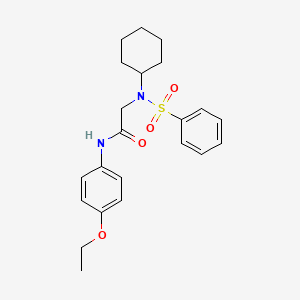
1-(2-furylmethyl)-4-(3-phenoxybenzyl)piperazine oxalate
Übersicht
Beschreibung
1-(2-furylmethyl)-4-(3-phenoxybenzyl)piperazine oxalate, also known as FPBP, is a compound with potential therapeutic applications. It has been studied for its ability to modulate the activity of certain neurotransmitter receptors in the brain, which may have implications for the treatment of various neurological and psychiatric disorders. In
Wissenschaftliche Forschungsanwendungen
Catalase and Superoxide Dismutase Activities
- Research Context: A study by Costa et al. (2018) involved the synthesis of a mixed valence Mn(III)Mn(II) complex, which showed catalase activity only in the presence of a base, such as piperazine. This suggests potential applications in biochemical contexts where antioxidant activities are crucial (Costa et al., 2018).
Inhibitors of Mushroom Tyrosinase
- Research Context: Vittorio et al. (2020) studied derivatives containing 4-(4-fluorobenzyl)piperazin-1-yl, which were potent inhibitors of mushroom tyrosinase, an enzyme involved in melanin biosynthesis. This research highlights the potential for developing treatments for hyperpigmentation-related disorders (Vittorio et al., 2020).
Antimicrobial Agents
- Research Context: Jadhav et al. (2017) explored novel compounds derived from triazole and piperazine for their antimicrobial activities. These compounds showed moderate to good activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents (Jadhav et al., 2017).
Antibacterial Agents with Mild Cytotoxicity
- Research Context: Abbasi et al. (2018) synthesized 2-furyl[(4-aralkyl)-1-piperazinyl]methanone derivatives and found them to be decent inhibitors of various bacteria, suggesting their use as antibacterial agents (Abbasi et al., 2018).
Antioxidant Activity
- Research Context: A study by Pietrzycka et al. (2006) evaluated the antioxidant properties of 1-(phenoxyethyl)-piperazine derivatives. These compounds increased superoxide dismutase activity and total antioxidant capacity, suggesting their potential as antioxidants (Pietrzycka et al., 2006).
Differentiating Agents in Human Leukemic Cells
- Research Context: Gillet et al. (1997) reported on the differentiation activity of piperazine derivatives of butyric acid on human erythroleukemia K562 cells and myeloid leukemia HL60 cells, indicating their potential in cancer therapy (Gillet et al., 1997).
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-4-[(3-phenoxyphenyl)methyl]piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2.C2H2O4/c1-2-7-20(8-3-1)26-21-9-4-6-19(16-21)17-23-11-13-24(14-12-23)18-22-10-5-15-25-22;3-1(4)2(5)6/h1-10,15-16H,11-14,17-18H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCGXRESIJDRMQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)OC3=CC=CC=C3)CC4=CC=CO4.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-({4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}sulfonyl)phenyl]acetamide oxalate](/img/structure/B3948334.png)
![N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]-2-(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B3948339.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(2-ethoxybenzyl)piperazine oxalate](/img/structure/B3948347.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine oxalate](/img/structure/B3948354.png)
![2-[({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)carbonyl]benzoic acid](/img/structure/B3948363.png)
![N~2~-[(cyclohexylamino)carbonothioyl]leucinamide](/img/structure/B3948373.png)

![N-{[(4-nitrophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B3948382.png)
![4-(2,4-dichlorophenyl)-N,N-dimethyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-6-carboxamide](/img/structure/B3948390.png)
![1-isopropyl-4-[(2-nitrophenyl)sulfonyl]piperazine oxalate](/img/structure/B3948394.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-N-(2-methoxyphenyl)hexanamide](/img/structure/B3948404.png)
![3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3948420.png)